Pentagastrin meglumine

Gastric acid secretion Pharmacodynamics Formulation stability

Pentagastrin meglumine (CAS 57448-84-7) offers enhanced aqueous stability over free base. With 100-fold CCKB vs. CCKA selectivity (IC50 11 nM/1100 nM) and 125x histamine potency, it is the gold-standard diagnostic agent for gastric acid function and a validated research tool for CCKB receptor signaling. Ideal for reproducible experimental and analytical applications.

Molecular Formula C44H66N8O15S
Molecular Weight 979.1 g/mol
CAS No. 57448-84-7
Cat. No. B1679284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentagastrin meglumine
CAS57448-84-7
SynonymsPentagastrin meglumine; 
Molecular FormulaC44H66N8O15S
Molecular Weight979.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1C(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CCNC(=O)OC(C)(C)C)N.CNC(C(C(C(C(CO)O)O)O)O)O
InChIInChI=1S/C37H49N7O9S.C7H17NO6/c1-21(38)33(49)42-26-13-9-7-11-24(26)32(48)28(19-31(46)47)44-34(50)27(15-17-54-5)43-35(51)29(18-22-20-40-25-12-8-6-10-23(22)25)41-30(45)14-16-39-36(52)53-37(2,3)4;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h6-13,20-21,27-29,40H,14-19,38H2,1-5H3,(H,39,52)(H,41,45)(H,42,49)(H,43,51)(H,44,50)(H,46,47);3-14H,2H2,1H3/t21-,27-,28-,29-;3-,4-,5+,6-,7?/m01/s1
InChIKeyCQMHBLZUKMMQQN-WMTHYQLTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pentagastrin Meglumine (CAS 57448-84-7): Synthetic Pentapeptide Gastrin Analog for Gastric Function Diagnostics and CCKB Receptor Research


Pentagastrin meglumine (CAS 57448-84-7) is a synthetic pentapeptide containing the C-terminal tetrapeptide sequence of natural gastrin, formulated as the meglumine salt to enhance aqueous stability and solubility relative to the free pentagastrin base [1]. The compound exhibits potent and selective binding at the cholecystokinin B (CCKB/gastrin) receptor, with reported IC50 values of 11 nM for CCKB and 1100 nM for CCKA, corresponding to a 100-fold selectivity window . Pharmacologically, it stimulates gastric acid, pepsin, and intrinsic factor secretion, with a potency approximately one-quarter that of natural gastrin but 125-fold greater than histamine [2]. Clinically, pentagastrin meglumine has been employed as a diagnostic agent for assessing gastric acid secretory function, with a standard intramuscular dose of 6 μg/kg eliciting maximal acid output within a 10–40 minute window [2] [3].

Why Pentagastrin Meglumine Cannot Be Substituted with Standard Pentagastrin or Other Gastrin Analogs Without Loss of Functional Performance


Pentagastrin meglumine is not functionally interchangeable with standard pentagastrin base or alternative gastrin analogs due to quantifiable differences in pharmaceutical stability, acid secretory response kinetics, and receptor selectivity profiles. Direct comparative clinical studies demonstrate that pentagastrin meglumine provides significantly more sustained gastric acid secretion across all tested dose rates than the standard pentagastrin preparation, a difference attributable to the meglumine salt formulation's enhanced physicochemical stability [1]. Furthermore, compared with natural human gastrin-17, pentagastrin exhibits a 10-fold lower efficacy as a proliferation stimulator in gastric cancer cell models, establishing that even structurally related gastrin peptides cannot be assumed to produce equivalent biological outcomes [2]. At the receptor level, pentagastrin meglumine demonstrates a 100-fold selectivity margin between CCKB (IC50 = 11 nM) and CCKA (IC50 = 1100 nM) receptors, whereas alternative gastrin/cholecystokinin peptides such as CCK-8 and CCK-4 exhibit differing receptor occupancy and affinity profiles that yield distinct pharmacological signatures in isolated tissue preparations [3]. These documented differences—in stability, secretory response dynamics, mitogenic potency, and receptor selectivity—preclude simple generic substitution without compromising experimental reproducibility, diagnostic accuracy, or research validity.

Pentagastrin Meglumine (CAS 57448-84-7): Quantitative Differentiation Evidence Against Comparators for Informed Procurement Decisions


Pentagastrin Meglumine vs. Standard Pentagastrin: Superior Sustained Acid Secretion Demonstrated in Direct Head-to-Head Clinical Study

In a direct comparative clinical study, pentagastrin meglumine (the meglumine salt formulation) was compared with standard pentagastrin preparation in human subjects. While sensitivity and maximal outputs of acid and pepsin did not differ between the two formulations, pentagastrin meglumine evoked better sustained acid secretion with all dose rates than did the standard pentagastrin [1]. The study specifically identified pentagastrin meglumine as a 'new, more stable preparation' relative to standard pentagastrin [1].

Gastric acid secretion Pharmacodynamics Formulation stability

Pentagastrin Meglumine CCKB Receptor Selectivity: 100-Fold Discrimination Between CCKB and CCKA Receptors

Pentagastrin meglumine exhibits potent and selective binding at the cholecystokinin B (CCKB/gastrin) receptor with an IC50 of 11 nM, while its affinity for the CCKA receptor is approximately 100-fold lower, with an IC50 of 1100 nM . In functional receptor studies using isolated guinea pig ileum preparations, pentagastrin and CCK-4 were found to mediate their effects through CCKB receptors, but with different affinity estimates compared to CCK-8, indicating that receptor selectivity profiles are not uniform across gastrin/cholecystokinin peptides [1].

CCKB receptor Receptor selectivity Gastrin pharmacology

Pentagastrin Meglumine vs. Histamine: 125-Fold Superior Gastric Acid Stimulatory Potency

Pentagastrin meglumine stimulates gastric acid secretion with a potency that is 125-fold greater than that of histamine, while being approximately one-quarter as potent as natural gastrin [1]. Histamine was historically used as a gastric secretory stimulant in diagnostic testing but has been largely supplanted due to its adverse effect profile and lower potency. The standard diagnostic protocol for pentagastrin employs an intramuscular dose of 6 μg/kg, which elicits maximal acid output within 10–40 minutes [2] [3].

Gastric acid stimulation Potency comparison Diagnostic pharmacology

Pentagastrin Meglumine Pharmacopoeial Identity: Defined Specific Rotation and UV Absorbance Specifications for Quality Control

The Chinese Pharmacopoeia (2005 Edition) monograph for pentagastrin establishes stringent identity and purity specifications applicable to pentagastrin meglumine as the active pharmaceutical ingredient. Key specifications include: specific optical rotation of -25.0° to -29.0° (10 mg/mL in dimethylformamide); UV absorbance ratio A280/A288 = 1.12–1.22; loss on drying ≤ 0.5% (vacuum drying over phosphorus pentoxide for 24 hours); related substances ≤ 2.0% by thin-layer chromatography; and amino acid ratio = 1 for each constituent amino acid following acid hydrolysis [1]. These pharmacopoeial acceptance criteria provide verifiable benchmarks against which lot-to-lot consistency can be assessed, a critical consideration given that synthetic pentagastrin meglumine is a complex peptide susceptible to impurities from solid-phase synthesis, including deletion sequences, epimerization products, and truncation variants .

Pharmacopoeial standards Quality control Peptide analysis

Pentagastrin Meglumine vs. Natural Gastrin: Quantified Differences in Proliferative Activity in Gastric Cancer Cell Models

In comparative proliferation assays using human gastric adenocarcinoma cell lines, pentagastrin was found to be approximately 10 times less effective as a stimulator of proliferation than natural gastrin-17 [1]. This 10-fold difference in mitogenic potency was observed across multiple human gastric cancer cell models including AGS, WiDr, and HT-29 lines, with the AGS cell line specifically identified as potentially CCK receptor positive [1].

Cancer cell proliferation Gastrin receptor Gastric adenocarcinoma

Validated Research and Clinical Application Scenarios for Pentagastrin Meglumine Based on Quantitative Evidence


Clinical Gastric Acid Secretory Function Testing (Pentagastrin Stimulation Test)

Pentagastrin meglumine is the definitive pharmacological agent for assessing maximal gastric acid output in clinical diagnostic settings. The standard protocol employs a 6 μg/kg intramuscular dose following a one-hour basal acid secretion measurement, with stimulated acid output monitored via continuous aspiration for an additional hour [1]. The meglumine salt formulation provides better sustained acid secretion across all dose rates compared to standard pentagastrin, ensuring more reliable diagnostic measurements [2]. The compound's 125-fold greater potency than histamine enables robust stimulation with a favorable safety margin [3], and its 10–40 minute duration of action provides a practical window for clinical sample collection [4]. This application is supported by decades of clinical use for diagnosing conditions including achlorhydria, Zollinger-Ellison syndrome, and evaluating gastric secretory function pre- and post-vagotomy.

CCKB/Gastrin Receptor Pharmacology Research Requiring High Selectivity

Pentagastrin meglumine is an essential tool compound for researchers investigating CCKB/gastrin receptor signaling pathways, particularly in experimental contexts where discrimination from CCKA receptor-mediated effects is critical. The compound's 100-fold selectivity margin (CCKB IC50 = 11 nM vs. CCKA IC50 = 1100 nM) enables clean pharmacological dissection of gastrin-responsive pathways [1] [2]. In vitro studies using GH3 pituitary cells demonstrate dose-dependent intracellular calcium mobilization with maximal 2.77-fold increases, confirming functional receptor coupling [1]. In vivo gastric mucosal protection studies in rats (80 μg/kg/h intravenous infusion) demonstrate protection against acidified aspirin-induced injury, validating utility in gastroprotective mechanism research [1]. The documented 10-fold lower mitogenic potency of pentagastrin relative to natural gastrin-17 is a critical consideration for researchers designing cancer cell proliferation studies [3].

Gastric Cancer Cell Proliferation and CCK Receptor Studies

For researchers investigating the role of gastrin/CCK receptors in gastric adenocarcinoma proliferation, pentagastrin meglumine offers a defined and quantifiable alternative to natural gastrin peptides. Direct comparative data establish that pentagastrin is a 10-fold less effective stimulator of proliferation than gastrin-17 across multiple human gastric cancer cell lines including AGS, WiDr, and HT-29 [1]. The AGS cell line, identified as CCK receptor positive, provides a validated model system for pentagastrin-mediated proliferative signaling studies [1]. This quantifiable difference in trophic activity enables researchers to design dose-response experiments with predictable mitogenic outcomes and to benchmark their findings against the well-characterized gastrin-17 response. The compound's established CCKB receptor selectivity profile further supports its use in experiments aimed at attributing proliferative effects specifically to CCKB receptor activation rather than broader gastrin/cholecystokinin family signaling.

Analytical Reference Standard for Peptide Quality Control Method Development

Pentagastrin meglumine serves as a valuable reference standard for developing and validating analytical methods for synthetic peptide quality control, particularly given the availability of detailed pharmacopoeial specifications. The Chinese Pharmacopoeia 2005 monograph provides a comprehensive analytical framework including specific rotation (-25.0° to -29.0°), UV absorbance ratio specifications (A280/A288 = 1.12–1.22), related substances limits (≤ 2.0%), and amino acid ratio requirements (ratio = 1) [1]. These defined acceptance criteria can be leveraged to establish system suitability parameters for HPLC, polarimetry, and spectrophotometric methods applicable to pentagastrin meglumine and related synthetic peptides. The documented stability advantages of the meglumine salt formulation relative to standard pentagastrin [2] further support its utility as a reference standard requiring robust shelf-life characteristics. Procurement of pentagastrin meglumine meeting these pharmacopoeial specifications ensures analytical method validation studies are conducted with material of verified identity and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pentagastrin meglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.